molecular formula C7H5BrF3NO B1447334 3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine CAS No. 1227516-49-5

3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine

Cat. No.: B1447334
CAS No.: 1227516-49-5
M. Wt: 256.02 g/mol
InChI Key: ASILKPUCZGSPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with bromomethyl, hydroxy, and trifluoromethyl groups.

Mechanism of Action

Target of Action

It’s known that this compound is a common intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.

Mode of Action

The mode of action of 3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine is largely dependent on the specific reactions it’s used in. For instance, it can participate in transformations in its enol form . Additionally, it can undergo methylation under the protection of iodomethane to produce a methoxy product that retains the pyridine ring structure .

Biochemical Pathways

It’s known to be involved in various organic synthesis reactions , suggesting that it could potentially affect a wide range of biochemical pathways depending on the specific context.

Result of Action

Given its role as a common intermediate in organic synthesis , it’s likely that its effects would vary widely depending on the specific reactions it’s involved in.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine typically involves the bromination of 2-hydroxy-6-(trifluoromethyl)pyridine. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, where the bromine radical selectively substitutes the methyl group on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions, particularly at the bromomethyl group, using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of 3-bromomethyl-2-oxo-6-(trifluoromethyl)pyridine.

    Reduction: Formation of 3-methyl-2-hydroxy-6-(trifluoromethyl)pyridine.

Scientific Research Applications

3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-(trifluoromethyl)pyridine: Lacks the bromomethyl group, resulting in different reactivity and applications.

    3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine: Contains a methoxy group instead of a hydroxy group, affecting its chemical properties and reactivity.

Uniqueness

3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine is unique due to the presence of both bromomethyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

3-(bromomethyl)-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-3-4-1-2-5(7(9,10)11)12-6(4)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASILKPUCZGSPIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501220240
Record name 3-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227516-49-5
Record name 3-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227516-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 4
3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 5
3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.